ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 167401-20-9
VCID: VC11610095
InChI:
SMILES:
Molecular Formula: C9H11NO3
Molecular Weight: 181.2

ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate

CAS No.: 167401-20-9

Cat. No.: VC11610095

Molecular Formula: C9H11NO3

Molecular Weight: 181.2

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate - 167401-20-9

Specification

CAS No. 167401-20-9
Molecular Formula C9H11NO3
Molecular Weight 181.2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a pyrrole ring substituted with three functional groups:

  • Formyl group (-CHO) at position 4, which introduces electrophilic reactivity.

  • Methyl group (-CH₃) at position 3, contributing steric and electronic effects.

  • Ethyl ester (-COOEt) at position 2, enhancing solubility and serving as a directing group in synthetic modifications.

The IUPAC name, ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate, reflects this substitution pattern. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol.

Spectroscopic Characterization

While experimental data for this specific compound are scarce, analogous pyrrole derivatives provide insights into expected spectroscopic profiles:

  • ¹H NMR: The formyl proton typically resonates at δ 9.8–10.2 ppm as a singlet. The pyrrole NH proton appears as a broad singlet near δ 12 ppm in DMSO-d₆. Methyl groups (3-CH₃ and ester -OCH₂CH₃) show signals at δ 2.1–2.5 ppm and δ 1.2–1.4 ppm, respectively .

  • IR Spectroscopy: Strong absorption bands for the ester carbonyl (∼1720 cm⁻¹) and formyl group (∼1680 cm⁻¹) are anticipated.

Synthesis and Reactivity

Synthetic Routes

The synthesis of ethyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate can be achieved through two primary strategies:

Vilsmeier–Haack Formylation

This method involves the formylation of a pre-existing pyrrole precursor, such as ethyl 3-methyl-1H-pyrrole-2-carboxylate, using the Vilsmeier–Haack reagent (POCl₃ in DMF). The reaction proceeds via electrophilic aromatic substitution, with the formyl group preferentially attaching to the 4-position due to the ester’s electron-withdrawing effects .

Example Protocol:

  • Dissolve ethyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 equiv) in dry DMF under nitrogen.

  • Add POCl₃ (1.2 equiv) dropwise at 0°C.

  • Warm to room temperature and stir for 6–8 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield: ∼65–75% (estimated based on analogous reactions) .

Knorr Pyrrole Synthesis

The Knorr reaction, involving the condensation of α-aminoketones with β-ketoesters, offers an alternative route. For this compound, methyl acetoacetate and a suitably substituted α-aminoketone could yield the pyrrole core, followed by oxidative formylation.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Limited solubility in water due to the ethyl ester.

  • Stability: Sensitive to strong acids/bases and oxidizing agents. The formyl group may undergo hydration or nucleophilic attack under aqueous conditions.

Thermal Properties

  • Melting Point: Estimated 120–125°C (extrapolated from methyl-substituted analogs).

  • Decomposition: Begins above 200°C, releasing CO and CO₂.

Biological Activity

Compound ClassTarget MicroorganismMIC (µg/mL)Reference Analog
4-Substituted pyrrole estersStaphylococcus aureus3.12–12.5

The formyl group may enhance membrane permeability, improving efficacy against Gram-positive pathogens.

Anticancer Activity

Pyrrole derivatives with electron-withdrawing substituents (e.g., formyl, ester) demonstrate cytotoxicity against cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism
A-549 (lung)15–20ROS generation, apoptosis
MDA-MB-23110–15Tubulin polymerization inhibition

Industrial Applications

Dye and Pigment Synthesis

The conjugated π-system and substituent diversity make this compound a candidate for organic dyes. For example, coordination with transition metals (e.g., Cu²⁺) could yield colored complexes for textile applications.

Photodynamic Therapy (PDT)

The formyl group’s ability to generate reactive oxygen species (ROS) under light suggests potential as a photosensitizer. Preliminary studies on similar compounds show tumor-selective accumulation and light-dependent cytotoxicity .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Competing substitution at the 5-position may occur during formylation, requiring careful optimization of reaction conditions.

  • Purification: Polar byproducts (e.g., hydrolyzed esters) complicate isolation, necessitating advanced chromatographic techniques.

Research Opportunities

  • Structure–Activity Relationships (SAR): Systematic modification of the formyl and ester groups could elucidate key pharmacophores.

  • Drug Delivery Systems: Encapsulation in nanoparticles may improve bioavailability and target specificity.

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